6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride
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Overview
Description
6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a unique scaffold that has shown significant biological activity. Compounds with this structure are known for their diverse applications in medicinal chemistry, particularly due to their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Preparation Methods
The synthesis of 6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride involves several steps:
Preparation of Pyrrole Derived α,β-Alkynyl Ketones: This is the initial step where pyrrole derivatives are synthesized.
Sonogashira Cross-Coupling: Different groups are introduced into the alkyne using this method.
Formation of Pyrazole: This step involves the reaction between α,β-alkynyls and hydrazine monohydrate to form pyrazole.
Gold-Catalyzed Cyclization: The pyrazoles undergo cyclization catalyzed by gold.
Final Cyclization by NaH: The final cyclization step is carried out using sodium hydride.
Chemical Reactions Analysis
6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where different substituents can be introduced into the molecule.
Cyclization: The compound can undergo cyclization reactions, forming various cyclic derivatives.
Scientific Research Applications
6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown significant biological activity, making it a valuable tool in biological research.
Medicine: Due to its antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties, it is being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can interfere with various cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride can be compared with other pyrrolopyrazine derivatives. Similar compounds include:
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds exhibit more antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine Derivatives: These derivatives show more activity on kinase inhibition.
The uniqueness of this compound lies in its specific structure and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
6,6-dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c1-7(2)5-4(3-8-7)6(11)10-9-5;;/h8H,3H2,1-2H3,(H2,9,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXDYCWNRQOQRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(CN1)C(=O)NN2)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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